molecular formula C24H17FO6 B2708641 methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 845802-50-8

methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2708641
CAS No.: 845802-50-8
M. Wt: 420.392
InChI Key: KELRPBUAEVQQNQ-UHFFFAOYSA-N
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Description

Methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted at the 3-position with a benzoate ester and at the 7-position with a 2-fluorobenzyloxy group. This compound belongs to a broader class of flavonoid-inspired molecules, which are often investigated for their biological activity, including kinase inhibition and interactions with cancer-related proteins like ABCG2 .

Properties

IUPAC Name

methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FO6/c1-28-24(27)15-6-8-17(9-7-15)31-22-14-30-21-12-18(10-11-19(21)23(22)26)29-13-16-4-2-3-5-20(16)25/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELRPBUAEVQQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This is followed by the esterification of the resulting intermediate with methyl 4-hydroxybenzoate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and fluorophenyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-fluorobenzyloxy group in the target compound may confer moderate lipophilicity compared to bulkier substituents like 4-bromobenzyloxy .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate increases XLogP3 to 6.5, suggesting higher membrane permeability compared to the target compound .
  • Solubility : Methoxy groups (e.g., in 4-methoxybenzoate derivatives) enhance aqueous solubility but may reduce bioavailability due to increased polarity .

Biological Activity

Methyl 4-({7-[(2-fluorophenyl)methoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C24H17FO6
  • Molecular Weight : 420.392 g/mol
  • IUPAC Name : methyl 4-[7-[(2-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

The structure includes a chromene core with methoxy and fluorophenyl substituents, which are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains.

Anti-inflammatory Effects

Research indicates that this compound can significantly reduce inflammation markers in vitro. For instance, it has been shown to lower levels of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS) .

Antioxidant Activity

The compound demonstrates potent antioxidant properties, as evidenced by its ability to reduce oxidative damage in cellular models. It effectively inhibits lipid peroxidation and enhances the activity of endogenous antioxidant enzymes .

Antimicrobial Properties

In antimicrobial assays, this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics like ciprofloxacin .

Table 1: Biological Activity Summary

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokine levels in LPS-stimulated cells
AntioxidantInhibited lipid peroxidation
AntimicrobialEffective against S. aureus (MIC: 62.5 µg/mL)

Case Study 1: Anti-inflammatory Effects

A study conducted on human endothelial cells showed that treatment with this compound resulted in a significant decrease in the expression of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) after LPS exposure. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In a comparative study against various bacterial strains, this compound demonstrated bactericidal effects at low concentrations, indicating its potential use as an antimicrobial agent in clinical settings .

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